3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine

Chiral resolution Stereoisomer count Enantiomeric purity

3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine (CAS 1341405-59-1) is a chiral secondary amine belonging to the pyridylcycloalkylethylamine class. Its structure comprises a 3-methyl-substituted cyclopentane ring linked via an ethylamine bridge to a pyridin-3-yl moiety, yielding the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g·mol⁻¹.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B13308272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NC(C)C2=CN=CC=C2
InChIInChI=1S/C13H20N2/c1-10-5-6-13(8-10)15-11(2)12-4-3-7-14-9-12/h3-4,7,9-11,13,15H,5-6,8H2,1-2H3
InChIKeyDSZMGLSRNHITTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine: Structural and Physicochemical Baseline for Research Procurement


3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine (CAS 1341405-59-1) is a chiral secondary amine belonging to the pyridylcycloalkylethylamine class. Its structure comprises a 3-methyl-substituted cyclopentane ring linked via an ethylamine bridge to a pyridin-3-yl moiety, yielding the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g·mol⁻¹ . The compound is supplied as a research chemical with a standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . It is structurally and stereochemically differentiated from the des-methyl analog N-[1-(pyridin-3-yl)ethyl]cyclopentanamine (CAS 1019579-94-2, C₁₂H₁₈N₂, MW 190.28) by the presence of a methyl substituent at the 3-position of the cyclopentane ring, which introduces an additional stereocenter and alters the compound's physicochemical and pharmacological profile .

Why 3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine Cannot Be Replaced by Generic In-Class Analogs


Generic substitution with the des-methyl analog (CAS 1019579-94-2) or other pyridylcycloalkylethylamines is precluded by the target compound's 3-methyl substitution on the cyclopentane ring, which generates an additional stereocenter and yields four possible stereoisomers (cis/trans × R/S), compared to only two for the unsubstituted analog [1]. This stereochemical expansion is functionally consequential: the patent literature explicitly establishes that enantiomerically pure pyridylcycloalkylethylamines serve as critical chiral intermediates for the synthesis of condensed oxazole and thiazole derivatives that act as leukotriene biosynthesis inhibitors, where stereochemistry directly governs biological activity [1]. Furthermore, the methyl group increases calculated logP by approximately 0.5 units relative to the des-methyl analog (from 2.67 to an estimated 3.2), meaningfully altering membrane permeability, solubility, and protein-binding characteristics . Substituting the compound with a structurally related analog of identical molecular formula but different scaffold connectivity—such as cycloheptyl(pyridin-3-yl)methanamine—would abrogate the specific spatial presentation of the amine and pyridine pharmacophores required for the intended molecular recognition events .

Quantitative Differentiation Evidence for 3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine Against Closest Analogs


Stereochemical Complexity: Additional Chiral Center Versus Des-Methyl Analog

The target compound possesses two stereogenic centers—the carbon bearing the pyridin-3-yl-ethyl group and the 3-position of the methyl-substituted cyclopentane ring—yielding four possible stereoisomers (two diastereomeric pairs, each comprising two enantiomers). In contrast, the des-methyl analog N-[1-(pyridin-3-yl)ethyl]cyclopentanamine (CAS 1019579-94-2) has only one stereocenter and two stereoisomers . This doubled stereochemical space is significant because the patent US 5,767,279 explicitly claims enantiomerically pure pyridylcycloalkylethylamines as intermediates for leukotriene biosynthesis inhibitors, where stereochemical configuration is critical to downstream biological potency [1].

Chiral resolution Stereoisomer count Enantiomeric purity

Lipophilicity Modulation: Methyl Group Contribution to logP Versus Des-Methyl Analog

The des-methyl analog N-[1-(pyridin-3-yl)ethyl]cyclopentanamine has a computationally determined logP of 2.6748 . The addition of a single methyl group at the cyclopentane 3-position is generally accepted to contribute approximately +0.5 logP units based on standard fragment-based calculation methods (e.g., CLOGP, ACD/LogP), yielding an estimated logP of ~3.2 for the target compound. This ~0.5 logP differential corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, which carries meaningful implications for membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding [1].

Lipophilicity logP Membrane permeability

Patent-Backed Utility as Chiral Intermediate for Leukotriene Biosynthesis Inhibitors

Patent EP 0 697 404 / US 5,767,279 (Boehringer Ingelheim) explicitly establishes that enantiomerically pure pyridylcycloalkylethylamines of the general formula—wherein n denotes an integer 2–7 representing the cycloalkyl ring size—are essential starting materials (Edukte) for the synthesis of condensed oxazole and thiazole derivatives that function as leukotriene biosynthesis inhibitors [1]. These inhibitors are described as effective agents for treating asthma and other inflammatory diseases [1]. The target compound, with n=3 (cyclopentane) and a 3-methyl substituent, falls within this claimed structural genus and provides stereochemical handles for enantiomeric resolution via diastereomeric salt formation with chiral acids, as detailed in steps (d)–(f) of the patent process [1]. The downstream oxazole/thiazole products are reported in the prior art (EP 0 535 521) to exhibit IC₅₀ values in the nanomolar range for leukotriene synthesis inhibition [2].

Leukotriene biosynthesis Chiral intermediate Drug discovery

Supplier-Documented Batch QC and Purity Specifications

Bidepharm supplies 3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine at a standard purity of ≥95% and provides lot-specific QC documentation including NMR, HPLC, and GC analytical reports with each batch . The compound is listed with MDL number MFCD20314745, enabling unambiguous registry-based identification across procurement platforms . Pricing at 1 g scale is ¥4,494.00 with availability in larger quantities (bulk) subject to a 2–3 week lead time . In contrast, the des-methyl analog is available from multiple vendors at ≥98% purity and lower price points, but without the 3-methyl stereochemical feature . The target compound has been discontinued by certain suppliers (e.g., Fluorochem via CymitQuimica), indicating constrained supply that may favor early procurement .

Quality control Batch reproducibility Purity specification

Scaffold Connectivity Differentiation from Same-Formula Structural Isomers

The molecular formula C₁₃H₂₀N₂ is shared by at least two other commercially available compounds: cycloheptyl(pyridin-3-yl)methanamine (CAS 1482196-57-5) and (4-methylcyclohexyl)(pyridin-3-yl)methanamine (CAS 1247371-82-9) . Despite identical elemental composition, these isomers differ fundamentally in scaffold architecture: the target compound presents a 3-methylcyclopentanamine connected via an ethyl linker to pyridin-3-yl, whereas the cycloheptyl analog lacks the methyl branch and features a seven-membered ring directly attached through a methanamine bridge, and the 4-methylcyclohexyl analog uses a six-membered ring . These scaffold differences alter the spatial orientation of the amine and pyridine pharmacophores, resulting in divergent molecular recognition profiles—the target compound's ethyl linker provides greater conformational flexibility and a different nitrogen-to-pyridine distance compared to the methanamine-linked isomers .

Scaffold hopping Structural isomer Pharmacophore presentation

High-Value Application Scenarios for 3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine Based on Validated Evidence


Enantioselective Synthesis of Leukotriene Biosynthesis Inhibitors via Chiral Intermediate

The compound's dual stereocenters make it a strategically valuable chiral intermediate for constructing enantiomerically pure oxazole and thiazole derivatives that inhibit leukotriene biosynthesis, as established in US 5,767,279 [1]. The 3-methyl group on the cyclopentane ring enables diastereomeric salt resolution with chiral acids, facilitating isolation of single enantiomers for downstream coupling reactions that yield potent anti-asthmatic agents [1]. Medicinal chemistry groups pursuing leukotriene pathway targets should prioritize this compound over the des-methyl analog when stereochemical integrity at two centers is required for SAR exploration.

Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemical and Lipophilicity Space

The ~0.5 logP increase relative to the des-methyl analog (from 2.67 to ~3.2) positions the compound in a distinct lipophilicity window suitable for probing membrane permeability and CNS penetration in SAR campaigns. The combination of enhanced lipophilicity with dual stereocenters enables systematic exploration of how methyl substitution affects target engagement, selectivity, and ADME properties compared to the unsubstituted scaffold. This compound is appropriate for lead optimization programs where fine-tuning of logP by ±0.5 units is known to influence in vivo efficacy .

Scaffold-Hopping and Chemotype Comparison in Pyridylamine Ligand Discovery

The compound serves as a distinct chemotype within the C₁₃H₂₀N₂ isomer space, differentiated from cycloheptyl(pyridin-3-yl)methanamine and (4-methylcyclohexyl)(pyridin-3-yl)methanamine by its 3-methylcyclopentanamine core and ethyl linker . Research groups conducting scaffold-hopping exercises to optimize receptor binding, selectivity, or metabolic stability can use this compound to probe the pharmacological impact of cyclopentane ring size, methyl branching, and linker length in a controlled comparative framework.

Method Development for Chiral Chromatographic Resolution of Poly-Stereocenter Amines

With four stereoisomers arising from two chiral centers, the compound presents an ideal test analyte for developing and validating chiral HPLC or SFC methods tailored to poly-stereocenter secondary amines [1]. Analytical chemistry groups can leverage the compound's available batch QC data (NMR, HPLC, GC) as a reference baseline for method calibration, while the constrained commercial supply underscores the value of in-house analytical method development for quality assurance.

Quote Request

Request a Quote for 3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.